

Comprehensive Characterization Guide: 8-Acetoxy-2-methyl-1-octene[1]

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Compound of Interest

Compound Name: 8-Acetoxy-2-methyl-1-octene

CAS No.: 731773-26-5

Cat. No.: B1358941

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Executive Summary & Chemical Identity

8-Acetoxy-2-methyl-1-octene (CAS: 731773-26-5) is a bifunctional aliphatic building block characterized by a terminal "isoprenyl-like" alkene moiety and a distal acetate ester.[1] Its structural duality makes it a critical intermediate in the synthesis of semiochemicals (pheromones) and complex terpenoids.[1]

This guide provides a rigorous technical framework for the molecular weight analysis, structural elucidation, and quality control of this compound. It is designed for analytical chemists and process scientists requiring definitive validation of synthetic batches.[1]

Chemical Profile

Property	Specification
IUPAC Name	8-Acetoxy-2-methyl-1-octene
Systematic Name	7-Methyl-7-octen-1-yl acetate
CAS Number	731773-26-5
Molecular Formula	
SMILES	<chem>CC(=C)CCCCCOC(C)=O</chem>
Functionality	Terminal Alkene (1,1-disubstituted), Primary Acetate Ester

Molecular Weight & Formula Analysis

Precise molecular weight determination is the first line of defense against misidentification. For high-resolution mass spectrometry (HRMS), theoretical exact mass values must be used rather than average atomic weights.^[1]

Theoretical Calculation (Monoisotopic)

The monoisotopic mass is calculated using the primary isotope of each element (

,

,

).^[1]

- Carbon (

):

^[1]

- Hydrogen (

):

^[1]

- Oxygen (

):

[1]

Exact Mass (Monoisotopic):184.14633 Da[1]

Average Molecular Weight (Molar Mass)

Used for stoichiometric calculations in synthesis.[1]

- Calculation:

[1]

- Average MW:184.28 g/mol [2]

Degree of Unsaturation (DoU)

The DoU indicates the sum of rings and pi bonds.[1]

[1]

- Interpretation: The molecule contains 1 Carbonyl (C=O) and 1 Alkene (C=C), consistent with the assigned structure.[1]

Structural Elucidation Strategy

Confirming the structure requires differentiating it from potential isomers (e.g., internal alkenes or branched esters).[1] The following multi-modal approach is the industry standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for verifying the position of the double bond and the integrity of the ester.[1]

Key Diagnostic Signals (

NMR, 400 MHz,

Moiety	Shift (, ppm)	Multiplicity	Integration	Assignment Logic
Alkene ()	4.65 - 4.75	Singlets (2x)	2H	Characteristic of 1,1-disubstituted terminal alkenes. [1] Distinguishes from internal alkenes (5.3-5.5 ppm).[1]
-O-Methylene	4.05	Triplet (Hz)	2H	Protons adjacent to the acetate oxygen.[1]
Acetate Methyl	2.04	Singlet	3H	Methyl group of the ester.[1]
Allylic Methyl	1.71	Singlet	3H	Methyl group attached to C2 (on the double bond).[1]
Backbone	1.3 - 1.6	Multiplet	10H	Remaining methylene chain. [1]

Key Diagnostic Signals (

NMR)

- Carbonyl: ~171.2 ppm[1]
- Quaternary Alkene (C2): ~145.8 ppm (Deshielded due to substitution)[1]
- Terminal Alkene (C1): ~109.8 ppm (High field compared to internal alkenes)[1]
- -Carbon (C8): ~64.6 ppm[1][3]

Mass Spectrometry (GC-MS)

Electron Ionization (EI, 70 eV) typically results in extensive fragmentation for aliphatic acetates.
[\[1\]](#)

- Molecular Ion (m/z 184): Weak or absent at m/z 184.[\[1\]](#)
- Diagnostic Fragment 1 (Loss of AcOH): m/z 124 (m/z 124). This is often the highest mass peak observed.[\[1\]](#)
- Diagnostic Fragment 2 (Base Peak): m/z 43 (m/z 43).
- Diagnostic Fragment 3 (Allylic Cleavage): Peaks corresponding to the hydrocarbon chain (e.g., m/z 55, 69, 83).[\[1\]](#)

Experimental Workflow: Characterization Protocol

This protocol ensures data integrity and reproducibility.[\[1\]](#)

Step 1: Purity Assessment (GC-FID)[\[1\]](#)

- Column: DB-5ms or equivalent (30m x 0.25mm, 0.25 μ m film).[\[1\]](#)
- Program: 60°C (2 min)
20°C/min
280°C (5 min).
- Criteria: Main peak area >95%. Look for shoulder peaks indicating double-bond migration isomers (e.g., 2-methyl-2-octene derivatives).[\[1\]](#)

Step 2: Structural Confirmation (NMR)[\[1\]](#)

- Solvent:

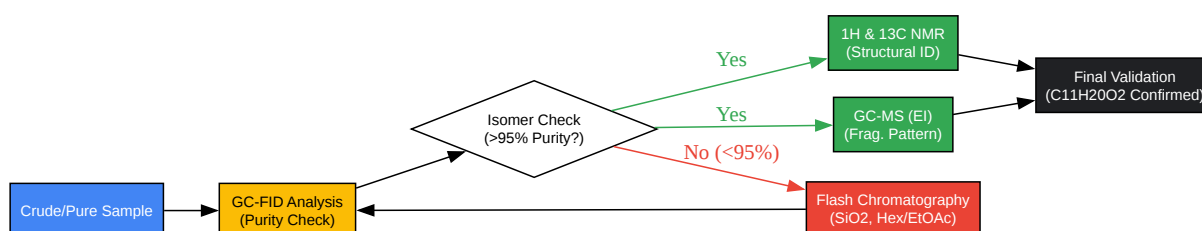
(neutralized with basic alumina to prevent acid-catalyzed isomerization/hydrolysis).

- Acquisition: Minimum 64 scans for

to ensure clear integration of the terminal alkene protons against the baseline.

Step 3: Diagrammatic Workflow

The following diagram illustrates the logical flow for validating the sample identity.



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Figure 1: Decision-tree workflow for the analytical characterization of **8-Acetoxy-2-methyl-1-octene**.

Synthesis & Impurity Profiling

Understanding the origin of the molecule aids in identifying specific impurities.

Common Synthetic Route[1][5]

- Grignard Addition: Methallyl magnesium chloride + 6-bromohexanol derivative (or protected equivalent).
- Acetylation: Reaction with acetic anhydride/pyridine.[1]

Critical Impurity: The Isomer

A common issue with 2-methyl-1-alkenes is the acid-catalyzed isomerization to the thermodynamically more stable internal alkene: 8-acetoxy-2-methyl-2-octene.[1]

- Detection: Watch for a triplet methyl signal (~1.6 ppm) and a vinylic proton (~5.1 ppm) in the NMR.[1]
- Prevention: Store neat samples over potassium carbonate or in base-washed glassware.[1]

References

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